N-(5-Cyclopropoxy-6-(dimethylamino)cyclohexa-2,4-dienyl)methanesulfonamide
Description
N-(5-Cyclopropoxy-6-(dimethylamino)cyclohexa-2,4-dienyl)methanesulfonamide is a complex organic compound with the molecular formula C12H20N2O3S and a molecular weight of 272.367 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a methanesulfonamide group attached to a cyclohexa-2,4-dienyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
Molecular Formula |
C12H20N2O3S |
|---|---|
Molecular Weight |
272.37 g/mol |
IUPAC Name |
N-[5-cyclopropyloxy-6-(dimethylamino)cyclohexa-2,4-dien-1-yl]methanesulfonamide |
InChI |
InChI=1S/C12H20N2O3S/c1-14(2)12-10(13-18(3,15)16)5-4-6-11(12)17-9-7-8-9/h4-6,9-10,12-13H,7-8H2,1-3H3 |
InChI Key |
CWAFVLXZGYQMDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1C(C=CC=C1OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-Cyclopropoxy-6-(dimethylamino)cyclohexa-2,4-dienyl)methanesulfonamide involves several steps One common method includes the reaction of cyclopropyl alcohol with a suitable cyclohexa-2,4-dienyl precursor in the presence of a base to form the cyclopropoxy groupFinally, the methanesulfonamide group is added using methanesulfonyl chloride in the presence of a base . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-(5-Cyclopropoxy-6-(dimethylamino)cyclohexa-2,4-dienyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-Cyclopropoxy-6-(dimethylamino)cyclohexa-2,4-dienyl)methanesulfonamide has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-6-(dimethylamino)cyclohexa-2,4-dienyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
N-(5-Cyclopropoxy-6-(dimethylamino)cyclohexa-2,4-dienyl)methanesulfonamide can be compared with other similar compounds, such as:
N,N-Dimethylaminocyclohexane: Similar in structure but lacks the cyclopropoxy and methanesulfonamide groups.
Cyclohexa-2,4-dienylmethanesulfonamide: Similar but does not have the dimethylamino group.
Cyclopropoxycyclohexane: Lacks the dimethylamino and methanesulfonamide groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinctive chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
